Product packaging for 3',4',7-Trimethoxyflavanone(Cat. No.:)

3',4',7-Trimethoxyflavanone

Cat. No.: B349634
M. Wt: 314.3g/mol
InChI Key: JLAAOYUKINRANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4',7-Trimethoxyflavanone is a synthetic flavanone of high chemical purity, provided for use in biochemical and pharmacological research. As a member of the flavonoid family, this compound is of significant interest in the study of natural product derivatives and their mechanisms of action. Related trimethoxyflavanone isomers have been investigated for a range of potential biological activities. For instance, computational studies using network pharmacology and molecular docking have suggested that specific trimethoxyflavanones found in Vitex negundo , such as 6,7,4-trimethoxyflavanone and 7,8,4-trimethoxyflavanone, may exhibit good binding affinity to key human targets like plasminogen and plasminogen activator inhibitor-1 (PAI-1), which are relevant in conditions like COVID-19 . Furthermore, other synthesized trimethoxyflavanone analogs have demonstrated measurable antimicrobial activity in vitro against certain human pathogenic bacteria, including Streptococcus haemolyticus and Klebsiella sp., as well as antifungal effects against plant-pathogenic mold fungi . These findings highlight the broader research potential of the trimethoxyflavanone chemical scaffold. Researchers can utilize this compound as a standard or as a building block for further chemical synthesis and structure-activity relationship (SAR) studies. All materials are strictly for Research Use Only (RUO) and are not approved for human, therapeutic, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18O5 B349634 3',4',7-Trimethoxyflavanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O5

Molecular Weight

314.3g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C18H18O5/c1-20-12-5-6-13-14(19)10-16(23-17(13)9-12)11-4-7-15(21-2)18(8-11)22-3/h4-9,16H,10H2,1-3H3

InChI Key

JLAAOYUKINRANY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Natural Abundance and Chemotaxonomic Investigations of O Methylated Flavanones

Distribution Patterns of Flavanones in Plant Species

Flavanones and their derivatives are not uniformly distributed across all plant species; their presence and structural complexity often follow taxonomic lines. They can be found in various plant parts, including leaves, flowers, fruits, and roots. scielo.br For example, flavones and flavonols are particularly common throughout the Asteraceae (sunflower family), along with various flavanone (B1672756) derivatives. researchgate.net

O-methylated flavanones, specifically, are important natural products. Well-known examples include hesperetin (B1673127) and homoeriodictyol (B191827), which are found in various plants and are recognized for their biological properties. biorxiv.org The production of these methylated compounds is a key step in the diversification of flavonoids within a plant, creating a complex array of metabolites from a common precursor. nih.gov For instance, different species within the genus Momordica have been shown to contain distinct isomers of flavonoid glycosides, indicating that flavonoid profiles can vary even among closely related species. scielo.br The specific patterns of methylation are determined by regioselective OMT enzymes, which precisely target certain hydroxyl groups on the flavonoid skeleton. nih.gov

Table 1: Distribution of Representative O-Methylated Flavanones in Plant Species

Flavanone Compound Botanical Source(s) Plant Family
Hesperetin Citrus species (e.g., Oranges, Lemons) Rutaceae
Homoeriodictyol Viscum articulatum Santalaceae
Sakuranetin Prunus species (e.g., Cherries) Rosaceae
Sterubin Eriodictyon californicum (Yerba Santa) Boraginaceae
(±)-4′,5,7-Trimethoxyflavanone Chromolaena odorata d-nb.info Asteraceae
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone Hordeum vulgare (Barley) smolecule.com Poaceae

Chemotaxonomic Utility of Flavonoids as Phylogenetic Markers

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic and phylogenetic relationships. Flavonoids are considered one of the most valuable classes of secondary metabolites for this purpose due to their structural diversity, widespread distribution, and relative ease of detection. rheedea.inbg.ac.rs The presence or absence of specific flavonoid types, or the complexity of their substitution patterns (such as glycosylation or methylation), can serve as a chemical fingerprint to classify plants at various taxonomic levels, including family, tribe, genus, and species. researchgate.netbg.ac.rsresearchgate.net

The Asteraceae family, being the largest family of flowering plants, has been extensively studied using flavonoid data. ucla.edu The distribution of flavones, flavonols, and their derivatives has been used to support or challenge classifications based on morphology and to infer evolutionary relationships. researchgate.netresearchgate.net For example, structural features like 6-oxygenation and O-methylation are often considered evolutionarily advanced characteristics. rheedea.in

Studies on other plant families have also demonstrated the phylogenetic utility of flavonoids.

In the genus Crambe (family Cruciferae), the pattern of 21 different flavonoid compounds was used to differentiate 14 species and construct a dendrogram of their relationships that largely aligned with morphological data. researchgate.net

A study of the family Apiaceae found that the quantitative production of flavonoids coincided with the phylogenetic relationships among the thirteen species analyzed. nih.gov

In the genus Galium (family Rubiaceae), flavonoid content, particularly the predominance of specific flavonol glycosides, has proven to be a useful marker in its taxonomy. austinpublishinggroup.com

By analyzing these chemical markers, botanists can resolve taxonomic disputes, document hybridization between species, and trace the evolutionary history of plant lineages. bg.ac.rsnano-ntp.com

Specific Instances of Trimethoxyflavanone Occurrence in Botanical Sources

The natural occurrence of the specific compound 3',4',7-Trimethoxyflavanone is not well-documented in the scientific literature. However, several structurally related isomers of trimethoxyflavanone and the similarly named trimethoxyflavone have been isolated from various botanical sources. It is crucial to distinguish between flavanones, which have a saturated C2-C3 bond, and flavones, which possess a double bond at this position. rheedea.in

While the target compound remains elusive in natural product databases, a number of its isomers have been identified. For instance, (±)-4′,5,7-trimethoxyflavanone was successfully isolated from Chromolaena odorata, a widespread weed belonging to the Asteraceae family. d-nb.info Another isomer, 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone , has been detected in barley (Hordeum vulgare). smolecule.com

Confusion can arise from similarly named flavones. 5,7,4'-Trimethoxyflavone , a flavone (B191248), is a major component isolated from the rhizomes of Kaempferia parviflora. nih.gov Another flavone, 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) , has been identified in several distinct plant species, including Lippia nodiflora (Verbenaceae), Vitex pinnata (Lamiaceae), and Callicarpa bodinieri (Lamiaceae). chemfaces.comresearchgate.net These examples highlight the prevalence of trimethoxylated flavonoid skeletons in nature, even if the specific isomer this compound has not been reported.

Table 2: Botanical Sources of Selected Trimethoxy-Substituted Flavonoids

Compound Name Structure Type Botanical Source Plant Family
(±)-4′,5,7-Trimethoxyflavanone Flavanone Chromolaena odorata d-nb.info Asteraceae
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone Flavanone Hordeum vulgare smolecule.com Poaceae
3',4',7-Trimethoxyflavone Flavone Kaempferia species biosynth.com Zingiberaceae
5,7,4'-Trimethoxyflavone Flavone Kaempferia parviflora nih.gov Zingiberaceae
5-Hydroxy-3',4',7-trimethoxyflavone Flavone Lippia nodiflora, Vitex pinnata chemfaces.comresearchgate.net Verbenaceae, Lamiaceae
3-Hydroxy-5,7,4′-trimethoxyflavone Flavone Cucubalus baccifer, Prunus persica medchemexpress.com Caryophyllaceae, Rosaceae

Compound Name Index

Advanced Biosynthetic Pathways and Enzymatic Mechanisms of Flavanone O Methylation

Overview of the General Phenylpropanoid and Flavonoid Biosynthesis Pathways

Flavonoids are a major class of plant secondary metabolites synthesized via the phenylpropanoid pathway. mdpi.com These compounds share a characteristic C6-C3-C6 carbon skeleton, which consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic ring (C). mdpi.combiotech-asia.org The biosynthesis begins with the amino acid phenylalanine, which is a product of the shikimate pathway. biotech-asia.orgnih.gov

The initial steps are often referred to as the general phenylpropanoid pathway. nih.gov Phenylalanine is first converted to trans-cinnamic acid through deamination by the enzyme phenylalanine ammonia-lyase (PAL) , a rate-limiting step that channels carbon from primary to secondary metabolism. mdpi.comnih.gov Next, cinnamic acid 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to produce p-coumaric acid. nih.gov This is followed by the activation of p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA, by 4-coumarate:CoA ligase (4CL) . mdpi.com

The first committed step in flavonoid biosynthesis involves chalcone (B49325) synthase (CHS) , a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. mdpi.com This reaction forms a naringenin (B18129) chalcone, which serves as the precursor for various flavonoid classes. mdpi.comnih.gov The general phenylpropanoid pathway provides the foundational molecules for a wide array of specialized metabolites, including flavonoids, lignins, and stilbenes. nih.govnih.govtandfonline.com

Enzymology of Flavanone (B1672756) Ring Modifications: Hydroxylation and Cyclization

The formation of the flavanone core structure and its subsequent modification are critical steps that create the diversity of flavonoid compounds. The linear chalcone molecule produced by CHS undergoes an intramolecular cyclization to form the characteristic heterocyclic C-ring of flavanones. biotech-asia.org This stereospecific reaction is catalyzed by chalcone isomerase (CHI) , which facilitates the formation of (2S)-flavanones, the central intermediates for most flavonoid subclasses. biotech-asia.orgrsc.org The presence of a 2'-hydroxyl group on the chalcone is a prerequisite for this cyclization reaction. biotech-asia.org While this process is stereospecific in plants, studies have shown that microorganisms can also cyclize chalcones, though often resulting in racemic mixtures of flavanones. nih.gov

Following cyclization, the flavanone skeleton can be further modified by hydroxylation, which adds hydroxyl groups to specific positions on the A, B, and C rings. mdpi.com This process is crucial as it creates the sites for subsequent methylation. The enzymes responsible for hydroxylation are primarily cytochrome P450-dependent monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (DOXs) . mdpi.commdpi.com For instance, flavanone 3-hydroxylase (F3H) , a DOX, introduces a hydroxyl group at the C-3 position of the C-ring, converting flavanones like naringenin into dihydroflavonols like dihydroquercetin. mdpi.com Hydroxylation of the B-ring, such as the conversion of naringenin to eriodictyol (B191197) (hydroxylation at the 3' position) or dihydroquercetin (taxifolin), is typically catalyzed by P450 enzymes like flavonoid 3'-hydroxylase (F3'H) . mdpi.comfrontiersin.org These hydroxylation patterns are key determinants for the final structure and biological activity of the resulting flavonoid. mdpi.com

Characterization and Engineering of O-Methyltransferases (OMTs) Catalyzing Flavanone Methylation

O-methylation is a vital "decorative" step in flavonoid biosynthesis, where a methyl group from the donor S-adenosyl-L-methionine (SAM) is transferred to a hydroxyl group on the flavonoid ring. mdpi.commaxapress.com This modification increases the lipophilicity and metabolic stability of the compounds. mdpi.comnih.gov The enzymes responsible are O-methyltransferases (OMTs) , which exhibit remarkable diversity and specificity. Plant OMTs are generally divided into two classes based on their molecular weight and cation dependency. mdpi.comfrontiersin.orgpeerj.com

Flavonoid O-methyltransferases (FOMTs) display distinct substrate preferences and regiospecificity, meaning they selectively methylate specific hydroxyl groups on the flavonoid scaffold. oup.comnih.gov This precision is fundamental to generating the vast array of methylated flavonoids found in nature. oup.com For example, different OMTs can target the 7-hydroxyl group on the A-ring or the 3'- and 4'-hydroxyl groups on the B-ring. mdpi.comresearchgate.net

The regiospecificity of OMTs is determined by subtle differences in their amino acid sequences, which shape the substrate-binding pocket. oup.com Studies on OMTs from sweet basil (Ocimum basilicum) revealed that enzymes with high sequence identity (~90%) could have completely different methylation patterns, switching between 6-O-methylation and 4'-O-methylation. oup.com Similarly, a novel OMT from Lentinula edodes (Shiitake mushroom), LeOMT4, showed strong regioselectivity for the meta-hydroxy group (3' position) of catecholic flavonoids. acs.org This contrasts with another enzyme from the same organism, LeOMT2, which showed poor regioselectivity between the 3'- and 4'-hydroxy groups. acs.org This high degree of specificity allows for the controlled production of specific isomers, such as the formation of chrysoeriol (B190785) from luteolin by a rice 3'-OMT (ROMT-9). nih.gov

Table 1: Examples of Flavonoid O-Methyltransferases and their Substrate Specificity

Enzyme Name Origin Plant/Organism Preferred Substrate(s) Methylation Position Reference
ROMT-9 Rice (Oryza sativa) Luteolin 3'-OH nih.gov
ObFOMT1/2 Sweet Basil (Ocimum basilicum) Flavones 7-OH oup.com
LeOMT4 Shiitake (Lentinula edodes) Eriodictyol, Caffeic Acid 3'-OH acs.org
PfOMT3 Perilla (Perilla frutescens) Naringenin, Apigenin, Chrysin 7-OH nih.gov
CrcOMT-2 Citrus reticulata 'Chachiensis' Eriodictyol 4'-OH nih.gov

The biosynthesis of methylated flavonoids is tightly controlled at the genetic level. The expression of OMT genes is regulated by a complex network of factors that respond to developmental stages and environmental stimuli. tandfonline.comfrontiersin.org Analysis of the promoter regions of OMT genes has identified various cis-acting regulatory elements that are responsive to hormones, light, and stress conditions like drought and pathogen attack. frontiersin.orgnih.gov

Transcription factors, particularly from the MYB family , play a critical role in activating the genes of the phenylpropanoid pathway. tandfonline.com The expression of these regulatory genes can, in turn, be controlled by microRNAs, such as miR828, creating a multi-layered regulatory cascade. tandfonline.com Furthermore, the expression of OMT genes often shows tissue and developmental specificity. For instance, a chalcone OMT in alfalfa was found to be expressed primarily in the roots, with transcript levels peaking during early development, which is linked to its role in plant-microbe interactions. nih.gov In pear, the expression of specific OMT genes was positively correlated with lignin (B12514952) content and the formation of stone cells in the fruit, indicating a specialized developmental function. nih.gov This intricate regulation ensures that methylated flavonoids are produced in the right place, at the right time, and in the right amounts.

To overcome the limitations of natural enzymes, such as low catalytic efficiency or undesirable substrate promiscuity, scientists employ protein engineering techniques. acs.orgRational design involves making specific changes to an enzyme's amino acid sequence based on knowledge of its three-dimensional structure and catalytic mechanism. nih.gov For example, by using homology modeling and molecular docking, researchers identified key amino acid residues in the rice OMT, ROMT-9. nih.govresearchgate.net Mutating these residues led to variants with either higher expression levels or improved substrate binding and catalysis, boosting the production of chrysoeriol. nih.gov

Directed evolution , on the other hand, mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis and screening for those with improved properties. acs.org This approach was used to refine the substrate specificity of a flavonoid 4'-O-methyltransferase (F4'OMT). The wild-type enzyme could methylate both (2S)-naringenin and (2S)-eriodictyol, but directed evolution produced a mutant that showed a clear preference for (2S)-eriodictyol, thereby improving the specific production of (2S)-hesperetin. acs.org These engineering strategies are powerful tools for tailoring enzymes to produce specific methylated flavonoids with high efficiency and purity. nih.govacs.org

Molecular Regulation of OMT Gene Expression in Plants

Synthetic Biology Approaches for Heterologous Production of Methylated Flavanones

The low abundance of many valuable methylated flavonoids in plants has driven the development of alternative production platforms using synthetic biology. frontiersin.orgbiorxiv.org This approach involves introducing the entire biosynthetic pathway for a target compound into a microbial host, such as the bacterium Escherichia coli or the yeast Yarrowia lipolytica. nih.govbiorxiv.orgnih.gov These microbial cell factories can be engineered to produce high titers of specific flavonoids from simple sugars. frontiersin.orgbiorxiv.org

For example, researchers have successfully engineered E. coli to produce the methylated flavanones homoeriodictyol (B191827) and hesperetin (B1673127) . biorxiv.orgbiorxiv.org This was achieved by expressing a pathway consisting of enzymes like 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI), and feeding the culture with the appropriate methylated cinnamic acid precursors. biorxiv.org Further engineering of the CHS enzyme led to a tenfold increase in hesperetin production. biorxiv.org

More ambitious projects have focused on the de novo biosynthesis of methylated flavonoids, where the microbe produces the compound from a simple carbon source like glucose. The de novo production of (2S)-hesperetin was successfully achieved in Y. lipolytica by introducing two newly identified F4'OMTs with high specificity and optimizing the supply of the methyl donor, SAM. nih.gov This engineered strain reached a production of 178.2 mg/L of (2S)-hesperetin, the highest yield reported to date. nih.gov Plant-based systems are also being explored; for instance, the methylated flavone (B191248) chrysoeriol was produced in Nicotiana benthamiana leaves through transient expression of the required biosynthetic genes. frontiersin.org These synthetic biology strategies offer a sustainable and scalable method for producing complex plant-derived molecules like 3',4',7-Trimethoxyflavanone. nih.govresearchgate.net

Chassis Optimization and Metabolic Pathway Engineering

The successful production of this compound relies heavily on the selection and engineering of a suitable microbial host, or "chassis," and the reconstruction of its biosynthetic pathway. Synthetic biology offers a suite of tools for these purposes, aiming to rewire cellular metabolism to efficiently channel carbon flux towards the target molecule. biotechrep.ir

Chassis Selection and Optimization: Escherichia coli and Saccharomyces cerevisiae (yeast) are the most common chassis organisms for flavonoid production due to their well-characterized genetics, rapid growth, and established fermentation processes. biotechrep.irsemanticscholar.org A primary goal of chassis optimization is to increase the intracellular availability of key precursors required for flavonoid synthesis. biotechrep.ir The biosynthesis of the flavanone core, such as naringenin (4',5,7-trihydroxyflavanone) or eriodictyol (3',4',5,7-tetrahydroxyflavanone), requires one molecule of a p-coumaroyl-CoA (or a related hydroxycinnamoyl-CoA) and three molecules of malonyl-CoA. semanticscholar.orgacs.org

Metabolic engineering strategies to enhance precursor supply include:

Boosting Malonyl-CoA Pools: Overexpression of acetyl-CoA carboxylase (ACC) genes (accA, accB, accC, and accD) is a common strategy to increase the conversion of acetyl-CoA to malonyl-CoA. semanticscholar.org Additionally, eliminating competing pathways that drain the acetyl-CoA pool can further enhance malonyl-CoA availability. d-nb.info

Enhancing Phenylpropanoid Pathway Precursors: The production of p-coumaroyl-CoA begins with the aromatic amino acids L-phenylalanine or L-tyrosine. Engineering the host's shikimate pathway to prevent feedback inhibition and overexpress key enzymes can increase the supply of these precursors. mdpi.com

Pathway Reconstruction and Enzyme Selection: Once precursor pools are optimized, the core flavanone pathway is introduced. This typically involves the expression of genes from plant sources. For this compound, the pathway would likely start from eriodictyol.

Eriodictyol Synthesis: Production of eriodictyol de novo can be achieved by expressing genes for phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI). To produce eriodictyol specifically, a flavanone 3'-hydroxylase (F3'H) is needed to convert naringenin into eriodictyol, or the pathway can be engineered to start from caffeic acid. semanticscholar.orgresearchgate.net

Regiospecific O-Methylation: This is the critical and most challenging step. To convert eriodictyol to this compound, a series of O-methyltransferases (OMTs) with strict regiospecificity are required. The methylation would occur at the 7-OH, 3'-OH, and 4'-OH positions. This may be accomplished by a single multifunctional OMT or, more commonly, by several distinct enzymes. mdpi.commdpi.com For instance, a flavonoid 7-O-methyltransferase could first convert eriodictyol to hesperetin, followed by the action of one or more 3'- and 4'-OMTs. d-nb.info Identifying OMTs with the precise desired activities is key; candidates are often screened from various plant species known to produce methylated flavonoids, such as Citrus or Eucalyptus species. mdpi.commdpi.comnih.gov

Table 1: Key Enzymes and Strategies in Metabolic Engineering for Trimethoxyflavanone Production
Engineering TargetStrategyKey Genes/EnzymesRationaleReference
Precursor Supply (Malonyl-CoA)Overexpression of ACCAcetyl-CoA Carboxylase (accABCD)Increases conversion of acetyl-CoA to malonyl-CoA, a key building block for the flavonoid backbone. semanticscholar.org
Precursor Supply (p-Coumaroyl-CoA)Pathway introductionPhenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL)Establishes the phenylpropanoid pathway to produce the starter unit for chalcone synthesis. acs.org
Flavanone Core SynthesisHeterologous expressionChalcone Synthase (CHS), Chalcone Isomerase (CHI)Condenses p-coumaroyl-CoA and malonyl-CoA to form the flavanone scaffold (naringenin). semanticscholar.orgacs.org
Flavanone HydroxylationHeterologous expressionFlavanone 3'-Hydroxylase (F3'H)Converts naringenin to eriodictyol, the precursor for subsequent methylations. researchgate.net
Regiospecific MethylationEnzyme screening and expressionFlavonoid O-Methyltransferases (OMTs)Catalyzes the transfer of methyl groups to specific hydroxyl positions (7, 3', 4') on the flavanone ring. mdpi.comd-nb.infomdpi.com

Gene Dosage and Transcriptional Regulation Strategies

The efficiency of a reconstructed biosynthetic pathway is not solely dependent on the presence of the requisite enzymes but also on their relative expression levels. An imbalance in enzyme activity can lead to the accumulation of toxic intermediate compounds or create metabolic bottlenecks that limit the final product titer. biotechrep.iroup.com Therefore, precise control over gene expression is paramount.

Gene Dosage Balancing: The number of copies of each pathway gene within the host cell can significantly impact enzyme concentration. Strategies to balance gene dosage include:

Combinatorial Plasmid Engineering: Using plasmids with different copy numbers (low, medium, high) to express different enzymes in the pathway allows for the empirical determination of the optimal expression level for each step. nih.gov For example, enzymes catalyzing slower reactions might require higher expression from a high-copy plasmid, while others may function optimally with lower expression.

Genomic Integration: Integrating biosynthetic genes directly into the host chromosome provides stable, long-term expression and avoids the metabolic burden associated with maintaining high-copy plasmids.

Transcriptional Regulation: Fine-tuning the rate of transcription for each gene offers a more precise level of control.

Promoter Engineering: Utilizing a library of synthetic promoters with varying strengths allows for the titration of expression levels for each pathway gene. This enables the creation of a balanced pathway where flux proceeds smoothly without intermediate accumulation. biotechrep.ir

Transcription Factor Engineering: In plants, flavonoid biosynthesis is tightly regulated by complexes of transcription factors, most notably from the MYB, bHLH, and WD40 protein families. maxapress.commdpi.com These factors bind to the promoter regions of structural genes (like CHS, CHI, F3H) and coordinate their expression. maxapress.complos.org While complex to reconstitute, engineering microbial hosts to respond to simplified versions of these regulatory systems could enable dynamic control of the pathway. Overexpressing a master regulator that activates all the necessary genes can be a powerful strategy. oup.com For example, introducing a plant-derived R2R3-MYB transcription factor along with its target promoters fused to the biosynthetic genes could switch on the entire pathway in a coordinated manner. mdpi.com

Table 2: Transcriptional and Gene Dosage Strategies for Pathway Optimization
StrategyMethodDescriptionReference
Gene Dosage ControlMulti-plasmid SystemsUsing plasmids with different origins of replication to achieve low, medium, or high copy numbers for different pathway genes. nih.gov
Chromosomal IntegrationIntegrating genes into the host genome for stable, single-copy expression, reducing metabolic load. biotechrep.ir
Transcriptional RegulationPromoter LibrariesEmploying a range of synthetic promoters with different strengths to fine-tune the expression level of each enzyme. biotechrep.ir
Transcription Factor EngineeringIntroducing plant-based regulatory proteins (e.g., MYB, bHLH) to co-regulate the expression of multiple structural genes in the pathway. maxapress.commdpi.com

Synthetic Methodologies for the Chemical Elaboration of Flavanones

Conventional Chemical Synthesis Routes to Flavanone (B1672756) Scaffolds

The most common and conventional method for synthesizing the flavanone core is through the intramolecular cyclization of 2'-hydroxychalcones. nih.goviiste.org This process is often biomimetic, mimicking the natural enzymatic cyclization catalyzed by chalcone (B49325) isomerase. nih.gov

The synthesis typically begins with the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with a corresponding benzaldehyde (B42025) to form a 2'-hydroxychalcone (B22705) intermediate. iiste.orgorientjchem.orginnovareacademics.innih.gov This reaction is usually carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. innovareacademics.inresearchgate.net

Following the formation of the 2'-hydroxychalcone, cyclization to the flavanone can be induced under various conditions:

Acid Catalysis : Acids such as acetic acid, hydrochloric acid, or sulfuric acid can promote the intramolecular Michael addition to form the flavanone ring. nepjol.infomdpi.com Microwave-assisted cyclization using acetic acid has been shown to significantly reduce reaction times. nepjol.info

Base Catalysis : Bases like sodium acetate (B1210297) or piperidine (B6355638) can also facilitate the cyclization. researchgate.netnepjol.info

Other Conditions : The cyclization can also be achieved through thermolysis, photolysis, or electrolysis. mdpi.com

For the synthesis of 3',4',7-Trimethoxyflavanone, the starting materials would be a 2'-hydroxy-4-methoxyacetophenone and 3,4-dimethoxybenzaldehyde. The resulting 2'-hydroxy-3,4,4'-trimethoxychalcone would then be cyclized to yield the target flavanone.

Table 1: Conventional Synthesis of Flavanones

Step Reaction Type Reactants Conditions Product
1 Claisen-Schmidt Condensation 2'-hydroxyacetophenone derivative + Benzaldehyde derivative Base (e.g., NaOH, KOH) 2'-Hydroxychalcone derivative
2 Intramolecular Cyclization 2'-Hydroxychalcone derivative Acid or Base catalysis Flavanone derivative

Stereoselective Synthesis of Chiral Flavanones

The C2 position of the flavanone skeleton is a stereogenic center, and the biological activity of flavanones can be dependent on their stereochemistry. nih.govscilit.com Therefore, the development of stereoselective synthetic methods is crucial. Several approaches have been established to access enantioenriched flavanones. sioc-journal.cnthieme-connect.com

Key strategies for stereoselective synthesis include:

Asymmetric Reduction of Flavones : The reduction of the corresponding flavone (B191248) can yield a chiral flavanone. This method is straightforward as many flavones are commercially available. nih.gov

Kinetic Resolution of Racemic Flavanones : A racemic mixture of a flavanone can be resolved using chiral catalysts to selectively react with one enantiomer, leaving the other enriched. nih.gov

Asymmetric Conjugate Addition : The 1,4-conjugate addition of nucleophiles, such as arylboronic acids or arylzinc reagents, to chromones in the presence of a chiral catalyst is a powerful method. nih.govacs.org Palladium and rhodium catalysts with chiral ligands have been successfully employed for this purpose. acs.org

Organocatalysis : Chiral quaternary ammonium (B1175870) salts and other organocatalysts have been used for the asymmetric cyclization of 2'-hydroxychalcones. nepjol.info

Enzymatic Cyclization : In nature, chalcone isomerase (CHI) catalyzes the stereospecific cyclization of 2'-hydroxychalcones to (2S)-flavanones. nih.govrsc.org

For producing a specific enantiomer of this compound, one could employ an asymmetric conjugate addition of a 3,4-dimethoxyphenyl nucleophile to 7-methoxychromone using a chiral palladium or rhodium catalyst.

Biomimetic and Chemoenzymatic Synthesis Approaches for O-Methylated Derivatives

The synthesis of O-methylated flavanones like this compound can be achieved through biomimetic or chemoenzymatic approaches that introduce methyl groups at specific hydroxyl positions. Methylation can significantly impact the biological properties of flavonoids, often increasing their metabolic stability and bioavailability. mdpi.comnih.govresearchgate.net

O-methylation is catalyzed by O-methyltransferases (OMTs) , which use S-adenosyl-L-methionine (SAM) as a methyl donor. wikipedia.orgoup.com These enzymes often exhibit high regioselectivity, transferring a methyl group to a specific hydroxyl group on the flavonoid scaffold. wikipedia.orgmdpi.com

Several OMTs have been identified from various plant and microbial sources that can methylate flavanones. wikipedia.orgacs.orgnih.gov For instance, research has identified OMTs from Citrus species that can catalyze methylation at the 3', 5', and 7-positions of flavonoids. mdpi.com A chemoenzymatic strategy for this compound could involve:

Chemical synthesis of a dihydroxy-methoxyflavanone precursor, such as 3',4'-dihydroxy-7-methoxyflavanone (a derivative of eriodictyol).

Enzymatic methylation of the hydroxyl groups using specific OMTs to introduce the methyl groups at the 3' and 4' positions.

Alternatively, engineered microorganisms like Escherichia coli can be used to produce O-methylated flavanones. nih.gov By expressing genes for enzymes like 4-coumarate:coenzyme A ligase (4CL) and chalcone synthase (CHS) that can accept O-methylated precursors, it is possible to produce compounds like homoeriodictyol (B191827) from ferulic acid. nih.gov A similar pathway could potentially be engineered for the synthesis of this compound.

Table 2: Key Enzymes in O-Methylated Flavanone Synthesis

Enzyme Function Source Example
O-methyltransferase (OMT) Catalyzes the transfer of a methyl group to a hydroxyl group. Citrus reticulata, Streptomyces avermitilis
Chalcone Isomerase (CHI) Catalyzes the stereospecific cyclization of chalcones to flavanones. Plants
4-coumarate:coenzyme A ligase (4CL) Activates phenylpropanoic acids for flavonoid biosynthesis. Oryza sativa (Rice)
Chalcone Synthase (CHS) Catalyzes the condensation reaction to form the chalcone backbone. Hordeum vulgare (Barley)

Advanced Synthetic Strategies for Complex Flavanone Structures

Modern organic synthesis has introduced advanced strategies that offer greater flexibility and efficiency for constructing complex flavanone structures. These methods often provide milder reaction conditions and tolerate a wider range of functional groups.

Palladium-Catalyzed Oxidative Cyclization : A divergent method starting from 2'-hydroxydihydrochalcones allows for the synthesis of both flavones and flavanones. rsc.org The outcome is controlled by the choice of oxidants and additives. This approach avoids the potentially harsh conditions of traditional chalcone cyclization. rsc.org

Enzymatic Intramolecular C(sp³)–H Activation : Recent research has explored the use of engineered enzymes, such as myoglobin (B1173299) variants, to catalyze the intramolecular cyclization of diazo reagents to form flavanone precursors. rsc.org This method offers high stereoselectivity through directed evolution of the enzyme catalyst. rsc.org

Divergent Synthesis via Intramolecular Michael Addition : A flexible strategy for synthesizing flavonoids with a chiral A-ring has been developed, featuring a highly stereoselective intramolecular Michael addition of 1,3-diketone substrates. acs.org This method proceeds under mild conditions, making it suitable for constructing flavanones with sensitive functional groups. acs.org

These advanced strategies provide powerful tools for the synthesis of structurally diverse flavanones, including complex poly-substituted derivatives like this compound, with high control over stereochemistry and functional group compatibility.

Sophisticated Analytical Techniques for the Comprehensive Analysis of Flavanones in Complex Matrices

High-Resolution Chromatographic Separations

High-resolution chromatographic techniques are indispensable for isolating specific flavanones like 3',4',7-Trimethoxyflavanone from intricate biological and chemical matrices. These methods offer the high efficiency and resolving power necessary to separate structurally similar compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the analysis of flavonoids, including this compound. By utilizing columns with sub-2 µm particles, UHPLC achieves faster separations and greater resolution compared to traditional High-Performance Liquid Chromatography (HPLC). For instance, a UHPLC system coupled with a Q-Exactive mass spectrometer has been effectively used for the qualitative analysis of flavonoids from various plant sources. oup.com The typical setup involves a C18 column and a gradient elution with mobile phases like water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. oup.com This methodology allows for the successful separation and tentative identification of numerous flavonoids in complex extracts. oup.com

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable flavonoids. For non-volatile flavanones like this compound, a derivatization step is often required to increase their volatility. A validated GC method has been developed for the simultaneous identification and quantification of eleven flavonoid constituents in Kaempferia parviflora. nih.govresearchgate.net This method demonstrated good precision and was successfully applied to analyze the diversity of flavonoid content in samples from different origins, highlighting the utility of GC in the quality control of natural products. nih.govresearchgate.net

Analytical TechniqueKey Features for Flavanone (B1672756) Analysis
UHPLC High resolution and speed, suitable for complex mixtures, often coupled with MS for identification. oup.com
GC Requires derivatization for non-volatile flavanones, provides high-resolution separation, and is effective for quantification. nih.govresearchgate.net

Multidimensional Chromatography (e.g., LCxLC) for Enhanced Peak Capacity

For exceptionally complex samples, one-dimensional chromatography may not provide sufficient resolving power. In such cases, comprehensive two-dimensional liquid chromatography (LCxLC) offers a significant advantage by dramatically increasing peak capacity. nih.gov This technique employs two columns with different separation mechanisms, and the entire effluent from the first dimension is transferred to the second dimension for further separation. shimadzu.co.kr

An LCxLC system coupled with a quadrupole time-of-flight mass spectrometer (QTOF-MS) has been successfully applied to the analysis of flavonoids in herbal medicines. nih.gov This approach provides a much higher resolving power than single-dimension LC, enabling the separation and tentative identification of a greater number of compounds, including novel flavonoids. nih.gov The use of different column chemistries in the two dimensions, such as reversed-phase and hydrophilic interaction liquid chromatography (HILIC), can maximize the orthogonality of the separation, leading to a better distribution of peaks across the two-dimensional chromatogram. nih.govnih.gov The enhanced separation power of LCxLC is crucial for distinguishing between isomeric flavonoids and for the in-depth characterization of complex natural extracts. nih.govshimadzu.co.kr

Advanced Spectroscopic Characterization Methods

Following chromatographic separation, advanced spectroscopic techniques are employed for the definitive structural elucidation and identification of flavanones like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons in the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons on the A and B rings, as well as the protons of the three methoxy (B1213986) groups. The ¹³C NMR spectrum provides data on all the carbon atoms within the flavanone structure. nih.govspectrabase.com

Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for assembling the complete molecular structure. These techniques reveal correlations between protons and carbons, allowing for the unambiguous assignment of all signals and the confirmation of the connectivity of the flavanone skeleton and the positions of the methoxy substituents. For example, HMBC correlations can definitively link the methoxy protons to their corresponding carbons on the aromatic rings. The structural characterization of flavonoids isolated from natural sources often relies heavily on a combination of 1D and 2D NMR analyses. jst.go.jpasianpubs.org

Mass Spectrometry (MS and MSn) for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of this compound, which has a molecular formula of C₁₈H₁₈O₅. spectrabase.com

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly valuable for structural analysis. In MS/MS, the molecular ion of the compound of interest is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a fingerprint that can be used for identification and structural elucidation. For flavonoids, common fragmentation pathways involve retro-Diels-Alder (RDA) reactions of the C-ring, leading to fragment ions that are diagnostic of the substitution patterns on the A and B rings. researchgate.net The loss of small neutral molecules, such as methyl groups (CH₃) from methoxylated flavonoids, is also a key diagnostic feature in the mass spectra. semanticscholar.org The fragmentation of 7,3',4'-Trimethoxyflavone, an isomer of the target compound, shows a precursor ion [M+H]⁺ at m/z 313.1071, which fragments to ions at m/z 298 and 297.1. nih.gov

Coupled Spectroscopic Techniques (e.g., LC-NMR, HPLC-MS, HPLC-DAD-MS)

The coupling of chromatographic separation with spectroscopic detection provides a powerful platform for the analysis of complex mixtures.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a widely used and robust technique for the analysis of flavonoids in various matrices. dntb.gov.ua The HPLC system separates the components of the mixture, which are then directly introduced into the mass spectrometer for detection and identification. This allows for the rapid and sensitive analysis of individual compounds within a complex sample. HPLC-MS/MS methods have been developed for the simultaneous determination of multiple flavonoids. nih.gov

High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS) adds another layer of information by incorporating a Diode Array Detector (DAD) that provides UV-Vis spectra for each separated peak. The UV spectrum is characteristic of the flavonoid's chromophore and can help to identify the class of flavonoid (e.g., flavanone, flavone (B191248), flavonol) before it enters the mass spectrometer. This combined data is invaluable for the tentative identification of compounds in complex extracts, such as those from medicinal plants. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents the direct coupling of LC with NMR. While technically more challenging and less sensitive than LC-MS, LC-NMR provides comprehensive structural information online, which is particularly useful for the unambiguous identification of novel compounds or for differentiating between closely related isomers in a complex mixture without the need for prior isolation. asianpubs.orgnih.gov

Coupled TechniqueInformation ProvidedApplication in Flavanone Analysis
HPLC-MS Retention time, molecular weight, and fragmentation pattern. dntb.gov.uaWidely used for the quantification and identification of known flavanones in complex mixtures. nih.gov
HPLC-DAD-MS Retention time, UV-Vis spectrum, molecular weight, and fragmentation pattern. nih.govresearchgate.netProvides enhanced confidence in the identification of flavanones by combining UV and MS data. nih.gov
LC-NMR Retention time and complete NMR structural data. asianpubs.orgnih.govUsed for the definitive structural elucidation of novel or isomeric flavanones directly in a mixture.

Quantitative Analysis and Metabolomic Profiling of Flavanones in Natural Extracts

The quantitative analysis and metabolomic profiling of flavanones, and flavonoids in general, in complex natural extracts are crucial for understanding their distribution, concentration, and potential biological significance. These analyses rely on advanced analytical techniques capable of separating, identifying, and quantifying individual compounds within a complex mixture.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely used technique for the quantification of known flavanones. biosynth.com This method allows for the separation of different flavanones based on their polarity and provides UV-visible spectra that can aid in their identification by comparison with authentic standards. biosynth.com For instance, HPLC-DAD has been successfully used to determine the concentration of various flavanones in fruit juices. biosynth.com

For more comprehensive and sensitive analysis, liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), are the methods of choice. medchemexpress.comsmolecule.com UPLC-MS, particularly when coupled with high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap, enables the detailed metabolomic profiling of natural extracts. nih.govexplorationpub.com This allows for the tentative identification of a wide range of metabolites, including 3',4',7-Trimethoxyflavone and its isomers, based on their accurate mass and fragmentation patterns. nih.govacs.org

Metabolomic studies on various plant species have successfully identified a diverse array of flavonoids. For example, a UPLC-MS analysis of Morus alba leaves identified numerous phenolic compounds, including the closely related 3′,4′,6-trimethoxyflavanone. nih.govacs.org In studies of Kaempferia parviflora, HPLC analysis was used to quantify several methoxyflavones, including 3,5,7-trimethoxyflavone (B1676842) and 5,7,4'-trimethoxyflavone, highlighting how these techniques can differentiate between chemical profiles of different plant varieties. nih.govresearchgate.net While specific quantitative studies focusing solely on 3',4',7-Trimethoxyflavone are not extensively documented, its presence is often noted in broader metabolomic screens of medicinal plants. biosynth.comnih.gov

The table below summarizes key aspects of quantitative and metabolomic analyses of flavanones and related flavonoids.

Analytical TechniqueDetectorApplicationKey FindingsReference
HPLCDADQuantification of known flavanones in orange juice.Determined concentrations of hesperidin, naringin, naringenin (B18129), and poncirin. biosynth.com
UPLC-MSQ-TOF/MSMetabolomic profiling of Morus alba leaves.Tentative identification of 19 phytochemicals, including 3′,4′,6-trimethoxyflavanone. nih.govacs.org
HPLC-PDAPDAQuantitative analysis of methoxyflavones in Kaempferia parviflora.Differentiated plant types based on the content of major methoxyflavones. nih.govresearchgate.net
LC-MS/MSTriple QuadrupoleSimultaneous quantification of active components in Artemisia argyi.Ethyl acetate (B1210297) fraction rich in flavonoids showed strong anti-inflammatory activity. nih.gov

Sample Preparation and Extraction Methodologies for Optimal Phytochemical Analysis

The successful analysis of 3',4',7-Trimethoxyflavone and other flavonoids from natural sources is highly dependent on the initial sample preparation and extraction steps. The primary goal is to efficiently extract the target compounds from the complex plant matrix while minimizing the co-extraction of interfering substances.

The choice of extraction solvent is a critical parameter. Solvents are selected based on the polarity of the target flavonoids. Methanol (B129727) and ethanol (B145695) are commonly used for a broad range of flavonoids due to their ability to extract both polar and moderately non-polar compounds. extrasynthese.commdpi.com For instance, an 80% methanol solution was found to be effective for the extraction of 18 different polyphenolic compounds, including a trimethoxyflavone derivative, from Blumea balsamifera. semanticscholar.org Other solvents like ethyl acetate are used for more selective extraction of less polar flavonoids. biosynth.com Solvents such as dimethylsulfoxide (DMSO) and dimethyl formamide (B127407) (DMF) have also shown high extraction efficiency for certain flavanones. medchemexpress.com

Various extraction techniques are employed, each with its own advantages and disadvantages.

Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. It is straightforward but can be time-consuming. ctu.edu.vn

Soxhlet Extraction: A classical and exhaustive method that ensures high extraction yields but can be time-consuming and uses large volumes of solvent. extrasynthese.com

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature. extrasynthese.comnih.gov

Microwave-Assisted Extraction (MASE): Microwaves are used to heat the solvent and plant material, leading to a rapid extraction process with reduced solvent consumption. extrasynthese.com

Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent volume and time. extrasynthese.com

Following the initial extraction, a clean-up step is often necessary to remove interfering compounds. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two common purification methods. smolecule.comextrasynthese.com LLE uses two immiscible solvents to partition the compounds based on their relative solubility. biosynth.com SPE utilizes a solid sorbent, often a C18 bonded silica, to retain the target compounds while allowing impurities to pass through, after which the desired compounds are eluted with a stronger solvent. extrasynthese.com

The table below outlines various sample preparation and extraction methodologies for flavonoids.

Extraction MethodSolvent(s)Plant MaterialKey Optimization FactorsReference
Liquid-Liquid ExtractionEthyl AcetateOrange JuiceSolvent choice, extraction time. biosynth.com
MacerationEthanol (25-95%)Kaempferia parviflora rhizomesEthanol concentration, extraction duration (7 days). ctu.edu.vn
Ultrasound-Assisted ExtractionEthanolKaempferia parviflora rhizomesEthanol concentration, extraction time, solvent-to-solid ratio. nih.gov
Various (Soxhlet, USAE, MASE, ASE)MethanolSambucus nigra, Polygonum aviculareChoice of extraction technique, purification by LLE or SPE. extrasynthese.com
Reflux80% MethanolBlumea balsamifera leavesSolvent concentration, extraction time (30 minutes). semanticscholar.org

Structure Activity Relationship Sar of O Methylated Flavanones: Computational and Experimental Perspectives

Principles of Structure-Activity Relationship in Flavonoid Chemistry

The fundamental principle of SAR in flavonoid chemistry is that minor modifications to the flavonoid scaffold can lead to significant changes in their biological activities. d-nb.inforesearchgate.net Key structural features that govern the activity of flavonoids include the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, the presence of a double bond between carbons 2 and 3 (C2-C3) in the C-ring, and the substitution pattern on the B-ring. iiarjournals.orgjapsonline.commdpi.com For instance, the presence of multiple phenolic groups, especially an ortho-dihydroxy (catechol) configuration in the B-ring, is often associated with enhanced antioxidant activity. researchgate.net Conversely, methylation of these hydroxyl groups can alter properties like lipophilicity and metabolic stability, thereby influencing their biological effects. researchgate.net

The basic flavonoid structure consists of two aromatic rings (A and B) connected by a three-carbon chain that forms an oxygenated heterocycle (C-ring). nih.gov Variations in this core structure, such as the degree of unsaturation in the C-ring and the pattern of hydroxylation and methylation, give rise to different classes of flavonoids with distinct biological profiles. japsonline.comnih.gov SAR studies aim to correlate these structural features with specific biological outcomes, providing a roadmap for the design of more potent and selective flavonoid-based compounds. researchgate.net

Role of Methylation Patterns on Molecular Conformation and Electronic Properties

Methylation, the addition of a methyl group, significantly impacts the physicochemical properties of flavanones, including 3',4',7-Trimethoxyflavanone. This modification can alter molecular conformation, electronic properties, and ultimately, biological activity. researchgate.net

Methylation increases the lipophilicity (hydrophobicity) of flavonoids, which can enhance their ability to cross cell membranes and improve their bioavailability. researchgate.netmdpi.com This increased hydrophobicity can also influence how the molecule interacts with biological targets. researchgate.net Studies have shown that methylation can protect flavonoids from rapid metabolism in the liver, leading to increased metabolic stability. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. d-nb.infonih.govwikipedia.org This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govnih.gov

In the context of O-methylated flavanones, QSAR models can be developed to predict various biological activities, such as antioxidant, anticancer, or enzyme inhibitory effects. japsonline.comnih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode the structural and physicochemical properties of the molecules. nih.govresearchgate.net

The process of developing a QSAR model involves several key steps:

Data Set Preparation : A collection of structurally related compounds with measured biological activity is assembled. nih.gov

Descriptor Calculation : A wide range of molecular descriptors, representing constitutional, topological, geometrical, and electronic properties, are calculated for each compound. nih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govmdpi.com

Model Validation : The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal and external validation. nih.gov

Successful QSAR models can provide valuable insights into the structural features that are important for a particular biological activity and can be used to virtually screen large compound libraries to identify promising new drug candidates. d-nb.infomdpi.com

Computational Chemistry Approaches to Elucidate SAR

Computational chemistry offers a powerful toolkit for investigating the structure-activity relationships of molecules like this compound at an atomic level. These methods provide insights that can be difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaps.org In the study of O-methylated flavanones, DFT calculations can be used to determine a variety of properties that are crucial for understanding their reactivity and biological activity. scirp.orgresearchgate.net

Key applications of DFT in this context include:

Geometry Optimization : Determining the most stable three-dimensional conformation of the flavanone (B1672756). scirp.org

Electronic Properties : Calculating properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com These properties are fundamental to a molecule's reactivity and its ability to participate in chemical reactions, including antioxidant processes. mdpi.com

Spectroscopic Properties : Predicting spectroscopic data, such as NMR and IR spectra, which can aid in the structural characterization of synthesized compounds. scirp.org

By providing a detailed picture of the electronic structure, DFT calculations can help to explain the observed biological activities of flavanones and guide the design of new derivatives with enhanced properties. acs.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.govresearchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govrsc.org This method allows researchers to:

Identify potential binding sites on a protein.

Predict the binding affinity of a ligand for a target.

Visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD can:

Assess the stability of the docked complex. rsc.org

Reveal conformational changes in the protein or ligand upon binding.

Provide a more detailed understanding of the energetics of the interaction. researchgate.net

Together, these methods are invaluable for understanding the molecular basis of a compound's biological activity and for the rational design of more potent and selective inhibitors or modulators of specific protein targets. researchgate.net

Pharmacophore Modeling and Virtual Screening for Target Prediction

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. nih.govresearchgate.net

These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govacs.orgresearchgate.net This approach allows for the rapid and cost-effective identification of potential new drug candidates from vast virtual libraries. nih.gov

For O-methylated flavanones, pharmacophore modeling can be used to:

Define the key structural features required for a specific biological activity.

Identify new flavanone derivatives with potentially improved activity.

Predict potential biological targets for a given flavanone by screening it against a library of pharmacophore models for known drug targets.

Molecular Mechanisms and Pre Clinical Mechanistic Investigations of 3 ,4 ,7 Trimethoxyflavanone

Identification of Molecular Targets through Biochemical Assays and Proteomics

Biochemical and proteomic approaches have been crucial in identifying the direct molecular targets of various trimethoxyflavones. These studies reveal interactions with enzymes and receptors that are central to cellular function and disease processes.

Research has shown that trimethoxyflavones can modulate the activity of several key enzyme systems.

A significant finding for 3',4',7-Trimethoxyflavone (TMF) is its potent effect on the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). researchgate.net BCRP/ABCG2 is an enzyme that functions as an efflux pump, contributing to multidrug resistance in cancer cells. TMF has been shown to reverse drug resistance mediated by this protein. researchgate.net Further investigation in BCRP-expressing human leukemia cells (K562/BCRP) demonstrated that TMF suppresses the expression of BCRP and inhibits its efflux function.

Other related trimethoxyflavones have been shown to interact with different enzymes:

5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) demonstrates prominent inhibitory activity against soybean lipoxygenase (LOX), an enzyme involved in inflammatory responses, with an IC50 value of 23.97 µg/ml. nih.govmedchemexpress.com Studies using fluorescence spectroscopy and molecular modeling indicate that HTMF binds to the active site of LOX through hydrogen bonds and hydrophobic interactions. nih.gov This compound also reduces the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-induced macrophages. medchemexpress.comresearchgate.net

3,5,7-trimethoxyflavone (B1676842) can inhibit the secretion of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen, in human dermal fibroblasts stimulated by TNF-α. mdpi.commedchemexpress.com It also suppresses the expression of COX-2. mdpi.com

Table 1: Interaction of Trimethoxyflavones with Enzyme Systems

CompoundEnzyme TargetObserved EffectCell/System ModelCitation
3',4',7-TrimethoxyflavoneBCRP/ABCG2Reverses drug resistance, suppresses expressionK562/BCRP cells researchgate.net
5-hydroxy-3',4',7-trimethoxyflavoneLipoxygenase (LOX)Inhibition (IC50 = 23.97 µg/ml)Soybean Lipoxygenase Assay nih.govmedchemexpress.com
5-hydroxy-3',4',7-trimethoxyflavoneiNOS, COX-2Inhibition of mRNA expressionRAW 264.7 Macrophages medchemexpress.comresearchgate.net
3,5,7-trimethoxyflavoneMMP-1Inhibition of secretionNormal Human Dermal Fibroblasts (NHDFs) mdpi.commedchemexpress.com

The ability of flavonoids to interact with cellular receptors is a key aspect of their mechanism of action. plos.org While specific data for 3',4',7-trimethoxyflavone is limited, studies on related compounds suggest that receptor modulation is a likely activity. For instance, the anti-neuropathic effect of 7,3'-dihydroxyflavone has been linked to the involvement of GABAA receptors. researchgate.net Generally, flavonoids are known as potential modulators of nuclear receptors such as the Aryl Hydrocarbon Receptor (AhR), which can lead to the regulation of gene expression. plos.org

Interaction with Enzyme Systems (e.g., Kinases, Oxidases, Hydrolases)

Elucidation of Intracellular Signaling Pathway Modulation

Beyond direct target binding, trimethoxyflavones influence complex intracellular signaling cascades that control gene expression and cellular responses like inflammation.

The transcription factor nuclear factor-kappaB (NF-κB) is a master regulator of inflammation. nih.gov

Eupatilin (B1662920) (5,7-dihydroxy-3',4',6'-trimethoxyflavone) has been shown to suppress NF-κB activation in various cell models, including intestinal and bronchial epithelial cells. nih.govnih.gov It achieves this by preventing the activation of IκB kinase (IKK), which is necessary for the release and nuclear translocation of NF-κB. nih.govnih.gov Interestingly, studies on eupatilin in TNF-α-stimulated bronchial epithelial cells showed it did not significantly influence the activity of another key transcription factor, Activator Protein-1 (AP-1). nih.gov

The PI3K/Akt and mitogen-activated protein kinase (MAPK) pathways are critical signaling networks that regulate cell growth, survival, and stress responses. Several trimethoxyflavones have been found to modulate these cascades.

3,5,7-trimethoxyflavone was found to suppress the TNF-α-induced phosphorylation of both MAPKs (JNK and p38) and Akt in normal human dermal fibroblasts. mdpi.com

5,7,4′-trimethoxyflavone , in a study on keratinocytes, tended to decrease the phosphorylation levels of AKT and the proto-oncogene tyrosine-protein kinase SRC. mdpi.com

Eupatilin has been demonstrated to inhibit the PI3K/Akt signaling pathway in bronchial epithelial cells, which contributes to its suppression of NF-κB. nih.gov It also inhibits MAPK activity, which in turn reduces eotaxin expression and eosinophil migration. nih.gov

Table 2: Modulation of Intracellular Signaling Pathways by Trimethoxyflavones

CompoundPathwayTargetObserved EffectCell ModelCitation
EupatilinNF-κBIKK, NF-κBInhibition of activationBronchial/Intestinal Epithelial Cells nih.govnih.gov
3,5,7-trimethoxyflavoneMAPKp-JNK, p-p38Suppression of phosphorylationNormal Human Dermal Fibroblasts mdpi.com
3,5,7-trimethoxyflavonePI3K/Aktp-AktSuppression of phosphorylationNormal Human Dermal Fibroblasts mdpi.com
5,7,4′-trimethoxyflavonePI3K/Aktp-Akt, p-SRCDecreased phosphorylationHaCaT Keratinocytes mdpi.com
EupatilinPI3K/Aktp-AktInhibition of phosphorylationBronchial Epithelial Cells nih.gov

Regulation of Key Transcription Factors (e.g., NF-κB, AP-1)

Advanced Pre-clinical Models for Mechanistic Studies

The mechanistic insights gained from in vitro assays are often validated and expanded upon using advanced pre-clinical models, including specialized cell lines and in vivo animal studies.

3',4',7-Trimethoxyflavone has been investigated in an in vivo model, where it was tested for its ability to ameliorate paclitaxel-induced peripheral neuropathy in mice. researchgate.net

5-hydroxy-3',4',7-trimethoxyflavone has been studied for its anti-proliferative and apoptosis-inducing effects in MCF-7 human breast cancer cells. tandfonline.com Its anti-inflammatory mechanisms have been explored in the RAW 264.7 macrophage cell line. researchgate.net

The effects of 3,5,7-trimethoxyflavone on skin damage were investigated using normal human dermal fibroblasts (NHDFs) as a model for the skin's cellular environment. mdpi.com

The anti-inflammatory mechanisms of Eupatilin have been characterized in detail using human intestinal epithelial cell lines (HT-29) and human bronchial epithelial cells. nih.govnih.gov

These models provide a more complex biological context to confirm the molecular interactions and pathway modulations observed in cell-free and simpler cellular assays, paving the way for understanding the potential physiological effects of these compounds.

In Vitro Cell-Based Assays for Pathway Analysis

No specific in vitro cell-based assays detailing the pathway analysis for 3',4',7-Trimethoxyflavanone could be identified in the reviewed scientific literature. Research in this area has concentrated on various trimethoxyflavone analogues, which, due to their structural differences, are not suitable substitutes for this analysis.

In Vivo Animal Models for Systemic Mechanistic Elucidation

There is no available data from in vivo animal models that would allow for the systemic mechanistic elucidation of this compound. Studies on related flavones in animal models exist, but this information cannot be extrapolated to the flavanone (B1672756) .

Omics Technologies in Mechanism of Action Discovery (e.g., transcriptomics, proteomics)

A search for studies employing omics technologies (such as transcriptomics, proteomics, or metabolomics) to discover the mechanism of action of this compound did not yield any specific results. While multi-omics approaches are increasingly used to understand the biological activities of flavonoids, this particular compound has not been the subject of such published investigations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.